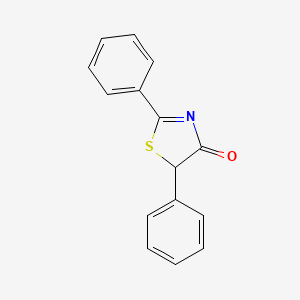

![molecular formula C9H8Cl2N2O2 B2668231 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride CAS No. 2138155-01-6](/img/structure/B2668231.png)

2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

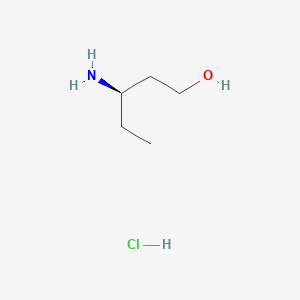

“2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride” is a chemical compound that belongs to the class of halogenated heterocycles . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of this compound involves various synthetic routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . The yield of the synthesis process is reported to be 76% .Molecular Structure Analysis

The empirical formula of this compound is C7H5ClN2 . The molecular weight is 152.58 . The SMILES string representation is Clc1ccc2[nH]ccc2n1 .Chemical Reactions Analysis

The compound exhibits various chemical reactions as evidenced by its NMR spectra . The compound has been used as a starting material in the synthesis of azaserotonin .Physical And Chemical Properties Analysis

The compound has a melting point of 183-184°C . It is soluble in DMSO, ethyl acetate, and methanol .Scientific Research Applications

Organic Acids in Industrial Applications

Acidizing Operations and Organic Acids : Organic acids, including formic, acetic, citric, and lactic acids, have been explored for their roles in acidizing operations within carbonate and sandstone formations, commonly in oil and gas operations. These acids present an alternative to hydrochloric acid (HCl) due to their lower corrosivity and potential for deeper penetration in high-temperature applications. Formic acid, in particular, has been used as a corrosion rate reducer in conjunction with HCl, while acetic and lactic acids have applications in dissolving drilling mud filter cakes. Citric acid is utilized as an iron sequestering agent, highlighting the versatile applications of organic acids beyond traditional acidizing operations (Alhamad et al., 2020).

Biotechnological Routes and Environmental Treatment

Lactic Acid as a Feedstock : Lactic acid is highlighted for its pivotal role in the synthesis of biodegradable polymers and as a precursor for various chemicals like pyruvic acid, acrylic acid, and lactate ester through both chemical and biotechnological routes. The focus on lactic acid underlines the importance of organic compounds in developing sustainable industrial processes and products, including potential applications in environmental remediation and the production of green chemicals (Gao, Ma, & Xu, 2011).

Synthesis and Reactivity of Organic Compounds

Diketopyrrolopyrroles (DPPs) : While not directly related to the compound , the study of DPPs showcases the synthesis, reactivity, and optical properties of organic compounds widely used as dyes and in electronics. This illustrates the broader context of organic compound research, focusing on the development of functional materials with specific optical and electronic properties, potentially relevant to the study of "2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride" in material science or dye applications (Grzybowski & Gryko, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2.ClH/c10-8-2-6-5(1-9(13)14)3-11-7(6)4-12-8;/h2-4,11H,1H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJBELULCYNJHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CNC2=CN=C1Cl)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2668148.png)

![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)propanamide](/img/structure/B2668155.png)

![3-fluoro-5-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2668157.png)

![methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2668161.png)

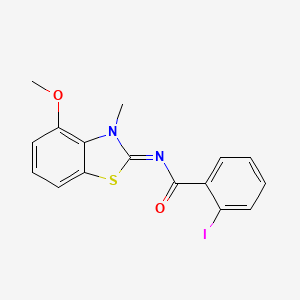

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2668164.png)

![1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2668166.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2668168.png)

![4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2668169.png)